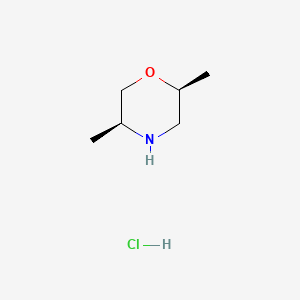

(2S,5S)-2,5-Dimethylmorpholine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,5S)-2,5-Dimethylmorpholine hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of two methyl groups at the 2 and 5 positions of the morpholine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-2,5-Dimethylmorpholine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate chiral precursors, such as (S)-2-methyl-1-butanol and (S)-2-methyl-1-butanamine.

Cyclization: The precursors undergo cyclization to form the morpholine ring. This step often involves the use of reagents like thionyl chloride or phosphorus oxychloride.

Methylation: The morpholine ring is then methylated at the 2 and 5 positions using methylating agents such as methyl iodide or dimethyl sulfate.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

(2S,5S)-2,5-Dimethylmorpholine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous ether or tetrahydrofuran.

Substitution: Sodium hydroxide, potassium tert-butoxide; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products

Oxidation: N-oxides of (2S,5S)-2,5-Dimethylmorpholine.

Reduction: Corresponding amines.

Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(2S,5S)-2,5-Dimethylmorpholine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.

Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of (2S,5S)-2,5-Dimethylmorpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.

Comparación Con Compuestos Similares

Similar Compounds

(2R,5R)-2,5-Dimethylmorpholine hydrochloride: The enantiomer of (2S,5S)-2,5-Dimethylmorpholine hydrochloride, with different stereochemistry.

(2S,5S)-2,5-Dimethylpyrrolidine hydrochloride: A structurally similar compound with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to interact selectively with chiral targets makes it valuable in asymmetric synthesis and chiral drug development.

Actividad Biológica

(2S,5S)-2,5-Dimethylmorpholine hydrochloride (CAS Number: 1258277-12-1) is a cyclic amine that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula: C6H13NO

- Molecular Weight: 115.174 g/mol

- Purity: Typically available at high purity levels for research purposes .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Receptor Modulation: The compound is known to modulate neurotransmitter receptors, which can influence synaptic transmission and neuronal excitability.

- Enzyme Inhibition: Research indicates that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis .

1. Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against a variety of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria in vitro.

2. Anticancer Activity

Recent research highlights the compound's potential in cancer therapy. It has been evaluated for its ability to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. A notable study reported that it exhibited cytotoxic effects on human cancer cell lines with an IC50 value in the micromolar range .

3. Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. Its action on neurotransmitter systems could help mitigate oxidative stress and inflammation in neuronal tissues .

Case Studies

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity and bioavailability. Structural modifications have been explored to improve its potency against specific targets while minimizing side effects.

Table: Summary of Biological Activity Research

| Activity Type | Methodology | Results |

|---|---|---|

| Antimicrobial | Disk diffusion method | Effective against multiple bacterial strains with MIC values < 64 µg/mL |

| Anticancer | MTT assay on cancer cell lines | IC50 values between 10-50 µM across different cell types |

| Neuroprotective | Oxidative stress assays | Reduced cell death and increased antioxidant enzyme levels |

Propiedades

IUPAC Name |

(2S,5S)-2,5-dimethylmorpholine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-4-8-6(2)3-7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHUHFHYLUKRBX-GEMLJDPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CO1)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN[C@H](CO1)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.